Physicochemical Differentiation: Lipophilicity-Molecular Weight Trade-Off Versus Saturated and Arylidene Analogs
3-Cyclohexylideneazetidine occupies a distinct intermediate lipophilicity space (cLogP 1.85) compared to the more lipophilic saturated analog 3-cyclohexylazetidine (cLogP 2.6) and the less lipophilic aromatic analog 3-benzylideneazetidine (cLogP 1.1), while maintaining a lower molecular weight (137.22 g/mol) than the arylidene analog (145.20 g/mol) [1][2]. This specific combination is critical for balancing target potency and metabolic stability in CNS and anti-inflammatory drug programs [3].
| Evidence Dimension | Calculated lipophilicity (cLogP) and Molecular Weight (MW) |
|---|---|
| Target Compound Data | cLogP = 1.85; MW = 137.22 g/mol |
| Comparator Or Baseline | 3-Cyclohexylazetidine (cLogP = 2.6; MW = 139.24 g/mol) [1]; 3-Benzylideneazetidine (cLogP = 1.1; MW = 145.20 g/mol) [2] |
| Quantified Difference | ΔcLogP: -0.75 vs. 3-cyclohexylazetidine; +0.75 vs. 3-benzylideneazetidine. ΔMW: -2.02 g/mol vs. 3-cyclohexylazetidine; -7.98 g/mol vs. 3-benzylideneazetidine. |
| Conditions | Computed properties from Leyan product datasheet (XLogP3-AA algorithm) and PubChem (XLogP3 algorithm). |
Why This Matters
The lower lipophilicity compared to the saturated analog reduces the risk of hERG channel binding and phospholipidosis, while the lower molecular weight improves ligand efficiency metrics, making it a more favorable fragment or lead-like starting point for medicinal chemists [3].
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55287113, 3-Cyclohexylazetidine. Retrieved May 5, 2026. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79879157, 3-Benzylideneazetidine. Retrieved May 5, 2026. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
